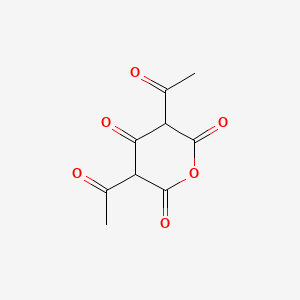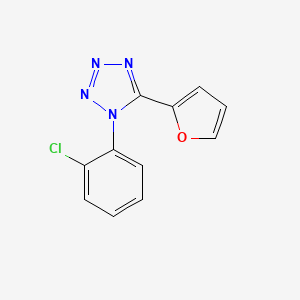![molecular formula C21H19BrN4O2 B11987514 N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987514.png)
N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E,2Z)-2-bromo-3-phényl-2-propénylidène]-3-(3-éthoxyphényl)-1H-pyrazole-5-carbohydrazide est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines de la recherche scientifique. Ce composé se caractérise par la présence d'un atome de brome, d'un groupe phényle et d'un cycle pyrazole, qui contribuent à ses propriétés chimiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(E,2Z)-2-bromo-3-phényl-2-propénylidène]-3-(3-éthoxyphényl)-1H-pyrazole-5-carbohydrazide implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés comprennent la formation du cycle pyrazole, l'introduction de l'atome de brome et le couplage des groupes phényle et éthoxyphényle. Les conditions de réaction exigent souvent l'utilisation de catalyseurs spécifiques, de solvants et de températures contrôlées pour garantir l'obtention du produit souhaité avec un rendement et une pureté élevés.
Méthodes de production industrielle
Bien que les méthodes de production industrielle détaillées pour ce composé spécifique ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation d'équipements de qualité industrielle et la conformité aux réglementations en matière de sécurité et d'environnement.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E,2Z)-2-bromo-3-phényl-2-propénylidène]-3-(3-éthoxyphényl)-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d'oxydation, ce qui peut conduire à la formation de nouveaux groupes fonctionnels.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'atome de brome ou d'autres groupes fonctionnels présents dans le composé.
Substitution : L'atome de brome peut être substitué par d'autres atomes ou groupes par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines). Les conditions de réaction impliquent généralement des solvants, des températures et des catalyseurs spécifiques pour faciliter les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques ou de cétones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels tels que des amines ou des éthers.
Applications de recherche scientifique
Chimie : Le composé peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes, servant d'intermédiaire dans la synthèse organique.
Biologie : Il peut être étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes ou anticancéreuses.
Médecine : Le composé pourrait être exploré pour ses applications thérapeutiques potentielles, y compris le développement de médicaments et la chimie médicinale.
Industrie : Il peut trouver des applications dans le développement de nouveaux matériaux, tels que les polymères ou les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme par lequel N'-[(E,2Z)-2-bromo-3-phényl-2-propénylidène]-3-(3-éthoxyphényl)-1H-pyrazole-5-carbohydrazide exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, le composé peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets physiologiques. Les voies exactes impliquées nécessiteraient des études biochimiques détaillées pour être élucidées.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E,2Z)-2-bromo-3-phényl-2-propénylidène]-2-{[5-(4-méthoxyphényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- N'-[(E,2Z)-2-bromo-3-phényl-2-propénylidène]-3-(1-méthyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
- N'-[(E,2Z)-2-bromo-3-phényl-2-propénylidène]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acétohydrazide
Unicité
N'-[(E,2Z)-2-bromo-3-phényl-2-propénylidène]-3-(3-éthoxyphényl)-1H-pyrazole-5-carbohydrazide se distingue par sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques uniques et des applications potentielles. Sa structure permet des modifications chimiques diverses, ce qui en fait un composé polyvalent pour divers objectifs de recherche.
Propriétés
Formule moléculaire |
C21H19BrN4O2 |
|---|---|
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H19BrN4O2/c1-2-28-18-10-6-9-16(12-18)19-13-20(25-24-19)21(27)26-23-14-17(22)11-15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,24,25)(H,26,27)/b17-11-,23-14+ |
Clé InChI |
PNQMXFDWCSLROR-XRLCUVEYSA-N |
SMILES isomérique |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/Br |
SMILES canonique |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC(=CC3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987444.png)
![ethyl 4-[({(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11987446.png)
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11987452.png)


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11987464.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987480.png)

![N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11987504.png)
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11987507.png)
